molecular formula C8H7Br2NO2 B3318007 N-(2,4-dibromo-5-hydroxyphenyl)acetamide CAS No. 98446-58-3

N-(2,4-dibromo-5-hydroxyphenyl)acetamide

Cat. No. B3318007
CAS RN: 98446-58-3
M. Wt: 308.95 g/mol
InChI Key: DLSMHUQFBYTZRM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of DBHA is C8H7Br2NO2 . The InChI code for the compound is 1S/C8H7Br2NO2/c1-4(12)11-7-3-8(13)6(10)2-5(7)9/h2-3,13H,1H3,(H,11,12) .

Scientific Research Applications

Chemical Synthesis

DBHA is used as a reagent in chemical synthesis. Its unique structure and properties make it a valuable component in the synthesis of various organic compounds.

Antioxidant in Biological Assays

DBHA exhibits potent antioxidant activity. It has been shown to protect against oxidative stress-induced cell damage in various systems, making it a valuable tool in biological assays.

Probe in NMR Spectroscopy

DBHA can be used as a probe in Nuclear Magnetic Resonance (NMR) spectroscopy. Its distinct chemical shifts can provide valuable information about the molecular structure and dynamics of the system under study.

Anti-inflammatory Research

DBHA exhibits anti-inflammatory activities. This makes it a potential candidate for the development of new anti-inflammatory drugs.

Antitumor Research

DBHA has shown antitumor activities. It could be used in the development of new therapeutic strategies for various types of cancer.

Antifungal Research

DBHA also exhibits antifungal activities. It could be used in the development of new antifungal agents.

properties

IUPAC Name

N-(2,4-dibromo-5-hydroxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2NO2/c1-4(12)11-7-3-8(13)6(10)2-5(7)9/h2-3,13H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSMHUQFBYTZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1Br)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501275683
Record name N-(2,4-Dibromo-5-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501275683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dibromo-5-hydroxyphenyl)acetamide

CAS RN

98446-58-3
Record name N-(2,4-Dibromo-5-hydroxyphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98446-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,4-Dibromo-5-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501275683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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